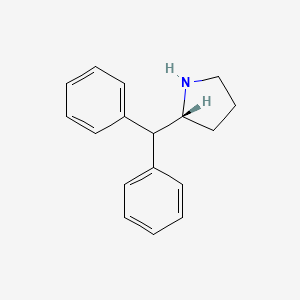

(R)-2-benzhydrylpyrrolidine

Description

Significance of Stereochemistry in Organic Synthesis and Medicinal Chemistry

The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. organic-ese.com This is especially true for chiral molecules, which exist as non-superimposable mirror images known as enantiomers. longdom.orgijirset.com

In the realm of organic synthesis, controlling the three-dimensional outcome of a chemical reaction is a primary objective. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu This is further divided into:

Enantioselectivity: The preferential formation of one enantiomer over its mirror image. libretexts.orgwikipedia.org Achieving high enantioselectivity is crucial in the synthesis of single-enantiomer drugs and other biologically active molecules. wikipedia.org

Diastereoselectivity: The preferential formation of one diastereomer over another. libretexts.orgsaskoer.ca Diastereomers are stereoisomers that are not mirror images and have different physical properties, which can influence their separation and biological activity. nih.gov

The use of chiral catalysts and building blocks, such as (R)-2-benzhydrylpyrrolidine, is a key strategy for achieving high levels of enantioselectivity and diastereoselectivity in chemical reactions. msu.edu

The biological environment of the human body is inherently chiral, composed of proteins, enzymes, and receptors with specific three-dimensional structures. ijirset.commdpi.com Consequently, the two enantiomers of a chiral drug can interact differently with these biological targets. longdom.orgjuniperpublishers.com One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful effects. mdpi.compharmabiz.com

The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of chirality in drug development. wikipedia.orgijirset.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines for the development and characterization of chiral drugs, often requiring the study of each enantiomer's properties. longdom.orgnih.gov Therefore, the synthesis of enantiomerically pure compounds is a paramount goal in medicinal chemistry. nih.govpharmabiz.com

Overview of Pyrrolidine (B122466) Scaffold in Drug Discovery and Catalysis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in both drug discovery and catalysis. nih.govdntb.gov.uafrontiersin.org Its prevalence is a testament to its versatile chemical and structural properties.

The use of small organic molecules as catalysts, known as organocatalysis, has become the third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral pyrrolidine derivatives have been at the forefront of this field since its modern resurgence. nih.govresearchgate.net

The pioneering work in the 1970s by Hajos and Parrish, who used the natural amino acid L-proline to catalyze an intramolecular aldol (B89426) reaction, laid the groundwork for this field. nih.govmdpi.com However, it was in the year 2000 that the field experienced a renaissance, with reports on the use of proline and its derivatives for intermolecular reactions. nih.gov Since then, a vast array of chiral pyrrolidine-based organocatalysts have been developed, capable of promoting a wide range of chemical transformations with high efficiency and stereoselectivity. nih.govbeilstein-journals.org These catalysts often operate via enamine or iminium ion intermediates, mimicking the mechanisms of some natural enzymes. researchgate.net

This compound: A Prominent Chiral Pyrrolidine

This compound, also known as (R)-(+)-2-(diphenylmethyl)pyrrolidine, is a chiral secondary amine that has gained prominence as a versatile building block and organocatalyst. chemspider.com Its structure features a pyrrolidine ring with a bulky benzhydryl (diphenylmethyl) group at the C2 position, which is a stereogenic center.

This compound and its derivatives have been employed in a variety of asymmetric transformations. The steric bulk of the benzhydryl group plays a crucial role in directing the stereochemical outcome of reactions, making it an effective controller of enantioselectivity. beilstein-journals.org Research has shown its utility in reactions such as asymmetric 1,3-dipolar cycloadditions of azomethine ylides for the synthesis of other enantiopure pyrrolidines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-(diphenylmethyl)pyrrolidine |

| Molecular Formula | C₁₇H₁₉N |

| Molecular Weight | 237.34 g/mol |

| CAS Number | 22348-31-8 |

The development of synthetic routes to this compound, often starting from proline-derived precursors, has made this valuable chiral auxiliary more accessible for research and industrial applications. Its role as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric composition of chiral substrates further highlights its versatility.

Nomenclature and Stereochemical Designation (R Configuration)

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure. The stereochemical configuration at its single chiral center is designated as (R) based on the Cahn-Ingold-Prelog priority rules.

The systematic IUPAC name for this compound is (2R)-2-(diphenylmethyl)pyrrolidine . This name specifies a pyrrolidine ring where a diphenylmethyl group, also known as a benzhydryl group, is attached to the carbon atom at position 2. The "(2R)" prefix indicates that the stereocenter at this C2 position has the Rectus (right-handed) configuration. It is also commonly referred to by several synonyms. chemicalbook.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 22348-31-8 chemicalbook.com |

| Molecular Formula | C₁₇H₁₉N chemicalbook.com |

| Molecular Weight | 237.34 g/mol chemicalbook.com |

| InChI Key | OXOBKZZXZVFOBB-MRXNPFEDSA-N chemicalbook.com |

| Synonyms | (R)-(+)-2-(Diphenylmethyl)pyrrolidine, (R)-Desoxy-D2PM, 2-Benzhydrylpyrrolidine chemicalbook.comwikipedia.org |

Unique Structural Characteristics and Stereochemical Features

The distinct chemical behavior and utility of this compound are a direct result of its unique three-dimensional structure. The molecule integrates a rigid pyrrolidine scaffold with a sterically demanding benzhydryl group, creating a well-defined chiral environment.

The core of the molecule is the five-membered pyrrolidine ring, a saturated secondary amine. Attached to the carbon at the 2-position, adjacent to the nitrogen atom, is the bulky benzhydryl group, which consists of two phenyl rings attached to a single carbon atom. This C2 carbon is a stereogenic center, leading to the existence of two non-superimposable mirror images, or enantiomers: this compound and (S)-2-benzhydrylpyrrolidine. nih.gov

The combination of the rigid cyclic structure and the large, non-polar benzhydryl group confers significant steric bulk. This steric hindrance is a key feature, influencing how the molecule interacts with other reagents. In asymmetric catalysis, this defined shape allows it to effectively shield one face of a reacting molecule, forcing an incoming reagent to approach from the less hindered side and thus directing the formation of a specific stereoisomer. lookchem.com This same principle allows it to be used as a chiral solvating agent in NMR spectroscopy, where it can form diastereomeric complexes with other chiral molecules, enabling the differentiation of enantiomers. chemicalbook.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to off-white solid chemicalbook.com |

| Boiling Point | 349.6 ± 11.0 °C (Predicted) chemicalbook.com |

| Density | 1.062 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.5870 chemicalbook.com |

| Flash Point | >230 °F (>110 °C) chemicalbook.com |

| pKa | 10.68 ± 0.10 (Predicted) chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBKZZXZVFOBB-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584249 | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-31-8 | |

| Record name | 2-Diphenylmethylpyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(Diphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIPHENYLMETHYLPYRROLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4N7NNK7Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 Benzhydrylpyrrolidine and Its Derivatives

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-2-benzhydrylpyrrolidine relies heavily on enantioselective strategies that can control the three-dimensional arrangement of atoms. These approaches are designed to produce the desired (R)-enantiomer with high selectivity, avoiding the formation of its mirror image, the (S)-enantiomer.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.rsc.orgrsc.org

One of the most powerful and versatile methods for the enantioselective synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgacs.org This reaction involves the [3+2] cycloaddition of an azomethine ylide, a transient 1,3-dipole, with a dipolarophile, typically an alkene. acs.orgmdpi.com The use of chiral catalysts allows for the control of the stereochemical outcome, leading to the formation of highly enantioenriched pyrrolidine (B122466) rings. nih.gov The reaction is prized for its ability to construct the pyrrolidine core with multiple stereocenters in a single, atom-economical step. acs.org

The general scheme for this reaction involves the in-situ generation of an azomethine ylide from an imine precursor, often derived from an α-amino acid ester. acs.orgmdpi.com In the presence of a chiral metal complex, this ylide reacts with a dipolarophile to form the pyrrolidine ring. The choice of metal, ligand, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. rsc.org

The stereochemical outcome of the 1,3-dipolar cycloaddition is influenced by several factors, including the geometry of the azomethine ylide and the mode of its approach to the dipolarophile. frontiersin.org The chiral catalyst plays a pivotal role in orchestrating these interactions to favor the formation of a specific stereoisomer. rsc.org By carefully selecting the catalyst and reaction partners, chemists can achieve high levels of control over the relative and absolute stereochemistry of the newly formed stereocenters on the pyrrolidine ring. rsc.org

For instance, the use of different chiral ligands with the same metal can lead to the formation of different diastereomers or even the opposite enantiomer. This "stereodivergent" approach is highly valuable as it provides access to a wider range of stereoisomers from the same set of starting materials. rsc.org The π-π interactions between the aromatic rings of the substrate and catalyst, as well as secondary orbital interactions, can also play a significant role in determining the stereoselectivity of the cycloaddition. frontiersin.org

Table 1: Factors Influencing Stereochemical Control in Catalytic Asymmetric 1,3-Dipolar Cycloaddition

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Chiral Catalyst | The metal and ligand combination used to induce asymmetry. | Dictates the facial selectivity of the dipolarophile and the conformation of the azomethine ylide. |

| Azomethine Ylide | The 1,3-dipole, its substituents, and geometry. | The steric and electronic properties of the ylide influence the transition state energy and diastereoselectivity. |

| Dipolarophile | The alkene partner in the cycloaddition. | The stereochemistry of the dipolarophile can be transferred to the product; its electronic nature affects reactivity. |

| Reaction Conditions | Solvent, temperature, and additives. | Can influence catalyst activity, ylide stability, and the equilibrium between different transition states. |

Chiral Resolution Techniques for Enantiomeric Purity.figshare.com

While asymmetric synthesis aims to directly produce a single enantiomer, chiral resolution is a classical yet effective method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. This is particularly useful when an enantioselective synthesis is not available or is inefficient.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally, the recoverable auxiliary. wikipedia.org

In the context of pyrrolidine synthesis, a chiral auxiliary could be incorporated into either the azomethine ylide precursor or the dipolarophile. acs.org For example, an imine could be formed from a chiral amine, which would then direct the cycloaddition before being cleaved off. The steric bulk and conformational rigidity of the auxiliary are key to inducing high diastereoselectivity. wikipedia.org While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. nih.gov

Enzymatic resolution utilizes the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. researchgate.netnih.gov Lipases are commonly used enzymes for this purpose, often catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other. lookchem.comnih.gov This kinetic resolution results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation. whiterose.ac.uk

For a racemic mixture of a 2-benzhydrylpyrrolidine derivative containing a suitable functional group (e.g., a hydroxyl or ester), an enzyme could selectively acylate or deacylate the (R)- or (S)-enantiomer, leading to a mixture of the unreacted enantiomer and the derivatized enantiomer, which can then be separated. lookchem.com The efficiency of enzymatic resolutions is often high, with reactions proceeding under mild conditions. whiterose.ac.uk

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity can be achieved; predictable stereochemical outcomes. nih.gov | Requires additional synthetic steps for attachment and removal; stoichiometric use of the auxiliary. nih.gov |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. researchgate.net | High enantioselectivity; mild reaction conditions; environmentally benign catalysts. whiterose.ac.uk | Substrate scope can be limited; maximum theoretical yield of a single enantiomer is 50%. |

Triflic Acid Mediated Reactions in Pyrrolidine Synthesis.rsc.org

Triflic acid (trifluoromethanesulfonic acid, TfOH) and its anhydride (B1165640) (Tf₂O) are powerful reagents in organic synthesis, often employed as strong Brønsted or Lewis acids to promote a variety of transformations, including cyclization reactions. acs.orgacs.org

In the context of pyrrolidine synthesis, triflic acid can catalyze the intramolecular hydroamination of certain aminoalkenes. acs.org This involves the protonation of the double bond, followed by the nucleophilic attack of the tethered amine to form the pyrrolidine ring. The electron-withdrawing group on the nitrogen atom is crucial for this transformation to proceed efficiently. acs.org

Triflic anhydride can be used to activate amides, forming highly electrophilic iminium or imino triflates. figshare.comacs.orgresearchgate.net These intermediates can then undergo intramolecular cyclization with a suitable nucleophile to construct the pyrrolidine ring. The choice of the acid catalyst can significantly influence the reaction's outcome and selectivity. figshare.comacs.org While not a direct asymmetric method, these acid-mediated cyclizations are important for constructing the fundamental pyrrolidine scaffold, which can then be subjected to chiral resolution or further derivatization.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a powerful and efficient method for establishing the chiral center in this compound precursors. This approach is particularly valuable for the stereoselective synthesis of chiral cycloalkanols, which can serve as key intermediates. dicp.ac.cn

Palladium-Catalyzed Ketone Reductions with High Enantiomeric Excess

The palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones has emerged as an effective strategy for producing chiral trans-cycloalkanols with high levels of enantioselectivity. dicp.ac.cn This method often proceeds via a dynamic kinetic resolution (DKR) process, which is facilitated by acidic conditions that promote the racemization of the starting ketone. dicp.ac.cn

A typical catalytic system involves a palladium precursor, such as Palladium(II) trifluoroacetate (B77799) (Pd(OCOCF3)2), combined with a chiral diphosphine ligand. dicp.ac.cn Ligands like (R)-SegPhos have proven effective in delivering high enantiomeric excess (ee). dicp.ac.cn The reaction is often conducted under a hydrogen atmosphere, and the presence of a Brønsted acid, like p-toluenesulfonic acid (TsOH), is crucial for accelerating the racemization of the substrate, a key step for achieving high yields and enantioselectivity in a DKR. dicp.ac.cn

Optimization of reaction parameters such as temperature and the amount of acid is critical. For instance, in the hydrogenation of certain 2-aryl cyclic ketones, increasing the acid concentration and adjusting the temperature can significantly improve the enantiomeric excess of the resulting alcohol. dicp.ac.cn The use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) is also common in these transformations. dicp.ac.cn This methodology has been successfully applied to a range of substrates, including those with various substituents on the aryl ring, demonstrating its versatility in synthesizing precursors for chiral compounds like this compound. dicp.ac.cn

Table 1: Parameters for Palladium-Catalyzed Asymmetric Hydrogenation of a Model 2-Aryl Cyclic Ketone dicp.ac.cn

| Parameter | Condition | Result |

| Catalyst | 5 mol% Pd(OCOCF3)2 | High Conversion |

| Ligand | 6 mol% (R)-SegPhos | 97% ee |

| Additive | 50 mol% TsOH·H2O | Crucial for DKR |

| Solvent | TFE | Effective Medium |

| Pressure | 100 psi H2 | Standard Condition |

| Temperature | 30 °C | Optimal for high ee |

Derivatization and Functionalization Reactions

Once synthesized, this compound can undergo various transformations to introduce new functional groups, expanding its utility in chemical synthesis. Key reactions include oxidation of the nitrogen atom to form N-oxides and subsequent reduction back to the amine or other derivatives.

Oxidation Reactions to N-oxides

The oxidation of the tertiary amine in the pyrrolidine ring to an N-oxide is a common derivatization. Amine N-oxides are versatile intermediates in organic synthesis. nih.govresearchgate.net The nitrogen-oxygen bond is highly polar, making these compounds soluble in polar solvents and capable of acting as hydrogen-bond acceptors. researchgate.net

Reagents and Conditions for Controlled Oxidation

A variety of oxidizing agents can be employed for the N-oxidation of pyrrolidines. The choice of reagent and conditions allows for controlled oxidation, often with high yields.

Commonly used reagents include peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). nih.gov A typical procedure involves treating the amine, dissolved in a solvent like chloroform (B151607) (CHCl3), with one equivalent of m-CPBA at a low temperature (e.g., 0 °C), followed by stirring at room temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov

Another effective system for the oxidation of electron-deficient pyridines, and by extension other nitrogen heterocycles, is the combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). researchgate.net This method is known to tolerate various functional groups. researchgate.net The oxidation of N-methylpyrrolidine, a related alicyclic tertiary amine, to its corresponding N-oxide has been observed both in vivo and in vitro using liver microsomes, highlighting the metabolic relevance of this transformation. nih.gov

Table 2: Reagents for N-Oxidation of Pyrrolidine Derivatives

| Reagent(s) | Typical Conditions | Notes |

| meta-Chloroperbenzoic acid (m-CPBA) | CHCl3, 0 °C to room temperature, 12 h. nih.gov | A widely used, reliable method. nih.gov |

| Hydrogen Peroxide / Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) | CH2Cl2 or CH3CN. researchgate.net | Effective for electron-deficient heterocycles. researchgate.net |

| Hypervalent Iodine Reagents (e.g., IBX) | Varies. | Can be highly efficient and regioselective for N-hydroxy-pyrrolidines. researchgate.net |

Reduction Reactions to Amine Derivatives

The reduction of pyrrolidine N-oxides back to the corresponding tertiary amine is a fundamental transformation. This deoxygenation step is often necessary to restore the amine functionality after the N-oxide has served its purpose as a protecting or directing group.

Common Reducing Agents and Reaction Parameters

Several methods are available for the reduction of amine N-oxides, offering a range of selectivities and reaction conditions.

Diboron (B99234) reagents, particularly bis(pinacolato)diboron (B136004) ((pinB)2), have proven to be exceptionally mild and efficient for the reduction of various amine N-oxides, including alkylamino N-oxides. nih.govnih.govresearchgate.net These reactions typically occur by simply mixing the N-oxide and the diboron reagent in a suitable solvent at an appropriate temperature. nih.govnih.gov An advantage of this method is its tolerance of a wide array of functional groups and its effectiveness even in the presence of water. nih.govresearchgate.net

More traditional reducing agents include phosphorus-based compounds like phosphorus trichloride (B1173362) (PCl3), which can achieve highly chemoselective deoxygenations under mild conditions. youtube.com Catalytic hydrogenation is another common strategy, though it may affect other reducible functional groups within the molecule. youtube.com Metallic reagents, such as iron powder in the presence of water and carbon dioxide, have also been developed as a green alternative for the reduction of pyridine-N-oxides, a process that could be applicable to pyrrolidine N-oxides. rsc.org

Table 3: Common Reducing Agents for Pyrrolidine N-Oxides

| Reagent | Typical Conditions | Key Features |

| Bis(pinacolato)diboron ((pinB)2) | Simple mixing in a suitable solvent (e.g., THF, water). nih.govnih.gov | Mild, high functional group tolerance, works in aqueous media. nih.govnih.govresearchgate.net |

| Phosphorus Trichloride (PCl3) | Room temperature. youtube.com | Highly chemoselective and rapid. youtube.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H2 atmosphere. youtube.comnih.gov | Effective but may reduce other functional groups. youtube.com |

| Iron powder / H2O-CO2 | Varies. rsc.org | A green chemistry approach. rsc.org |

Nucleophilic Substitution at the Nitrogen Atom

The secondary amine functionality of the pyrrolidine ring in this compound serves as a prime site for nucleophilic substitution, allowing for the introduction of a wide array of substituents to modulate the compound's properties. This N-alkylation is a fundamental strategy for creating diverse derivatives.

Investigation of Leaving Groups and Nucleophiles

The N-alkylation of this compound and related secondary amines is a classic SN2 reaction, where the pyrrolidine nitrogen acts as the nucleophile, attacking an electrophilic carbon and displacing a leaving group. The efficiency and selectivity of this reaction are highly dependent on the nature of both the nucleophile and the leaving group.

A significant challenge in the N-alkylation of amines is the potential for over-alkylation. The product of the initial alkylation, a tertiary amine, can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. This is a common issue in amine alkylations, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comrsc.org

To control the selectivity of the mono-alkylation, several strategies can be employed. One approach is to use a "protected" form of the amine. The Gabriel synthesis, for example, utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate. The nitrogen in phthalimide is significantly less nucleophilic due to the presence of two adjacent carbonyl groups, preventing over-alkylation. The primary amine is then liberated in a subsequent step. acs.org While this is a classic method for primary amines, the principle of modulating the nucleophilicity of the nitrogen is relevant.

In the context of derivatizing this compound, the choice of the alkylating agent, which contains the leaving group, is crucial. Alkyl halides (iodides, bromides, and chlorides) are common electrophiles. Alkyl iodides are generally the most reactive due to iodide being an excellent leaving group, followed by bromides and then chlorides. However, their higher reactivity can sometimes lead to a lack of selectivity and unwanted side reactions.

The choice of base is also critical in these reactions. Common bases used in the N-alkylation of pyrrolidines and other secondary amines include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). In some cases, stronger bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF) may be necessary to deprotonate the amine and enhance its nucleophilicity. acs.org

The table below summarizes various combinations of nucleophiles and leaving groups used in the N-alkylation of pyrrolidine and other heterocyclic amines, which are instructive for the synthesis of this compound derivatives.

| Nucleophile | Alkylating Agent (R-X) | Leaving Group (X) | Base | Solvent | Comments |

| Pyrrolidine | Alkyl Halides (R-Br, R-I) | Br, I | K₂CO₃, Na₂CO₃ | Acetonitrile, DMF | Finkelstein conditions (using NaI) can be employed to convert alkyl chlorides/bromides to more reactive iodides in situ. acs.org |

| 2-Methylimidazole | Alkyl Bromides | Br | --- | DMF | Base was found to be insufficient in some cases, highlighting the need for optimized conditions. umb.edu |

| Phthalimide | Alkyl Halides | Halide | KH, NaH | DMF | Prevents over-alkylation; requires a subsequent deprotection step to yield the primary amine. acs.org |

| Aniline Derivatives | Benzyl Alcohols | OH | Ir(III) or Ru(II) catalyst | Solvent-free | Catalytic borrowing hydrogen or hydrogen transfer methodology avoids the use of pre-activated alkylating agents. acsgcipr.org |

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents a unique set of challenges and requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.

Optimization of Reaction Conditions for Large-Scale Synthesis

The optimization of reaction conditions is paramount for a successful and economical large-scale synthesis. Key parameters that are often re-evaluated during scale-up include:

Solvent Choice: Solvents that are suitable for laboratory-scale reactions may not be appropriate for industrial production due to factors such as cost, toxicity, environmental impact, and safety (e.g., flammability). The use of greener solvents is a significant consideration in modern industrial chemistry. researchgate.netresearchgate.net

Catalyst Loading and Type: In catalytic reactions, minimizing the catalyst loading without compromising reaction efficiency is a key goal to reduce costs. For organocatalysts like those derived from this compound, their stability, recyclability, and ease of separation from the product are important factors. researchgate.netsilicycle.com The use of biocatalysis, employing enzymes like transaminases, is also an increasingly attractive option for the industrial synthesis of chiral amines due to high selectivity and mild reaction conditions. worldpharmatoday.com

Temperature and Pressure Control: Maintaining precise temperature and pressure control is more challenging on a larger scale. Exothermic or endothermic reactions that are easily managed in the lab can pose significant safety risks in large reactors. researchgate.net

Reaction Time and Throughput: Optimizing reaction times to maximize the throughput of a manufacturing plant is a critical economic driver. Continuous flow chemistry, using microreactors, is an emerging technology that can offer significant advantages in terms of reaction control, safety, and scalability for the production of chiral pyrrolidines. silicycle.com

Downstream Processing and Purification: The isolation and purification of the final product can be a major bottleneck in industrial production. The choice of synthetic route can significantly impact the impurity profile, and therefore the complexity and cost of purification. contractpharma.com

The following table provides examples of optimization strategies for the large-scale synthesis of chiral amines and related compounds.

| Optimization Parameter | Laboratory Scale | Industrial Scale Consideration | Example/Rationale |

| Reaction Type | Batch reaction in round-bottom flask | Continuous flow in microreactors | Improved heat and mass transfer, enhanced safety, and potential for higher throughput. silicycle.com |

| Catalyst | High-purity metal or organocatalyst | Immobilized catalyst, biocatalyst (enzyme) | Facilitates catalyst recovery and reuse, reduces metal contamination in the final product. worldpharmatoday.com |

| Solvent | Dichloromethane, Chloroform | Toluene, 2-Methyltetrahydrofuran (2-MeTHF) | Shift towards greener, less toxic, and more easily recyclable solvents. researchgate.net |

| Purification | Flash column chromatography | Crystallization, distillation | Chromatography is often not economically viable for large quantities; crystallization is preferred for its efficiency and scalability. contractpharma.com |

Challenges in Documenting Industrial Production Methods

The documentation of industrial production methods for fine chemicals and active pharmaceutical ingredients (APIs) like this compound derivatives is often limited in the public domain. This is due to several factors:

Proprietary Information and Intellectual Property: The specific details of a large-scale synthetic process are often a valuable trade secret. Companies invest significant resources in developing optimized and cost-effective manufacturing routes, and they are reluctant to disclose this information to competitors.

Regulatory Scrutiny: The pharmaceutical industry is highly regulated, and any changes to a manufacturing process must be carefully documented and approved by regulatory agencies like the FDA and EMA. This can create a barrier to the publication of detailed synthetic procedures, as the approved process is considered part of the drug's regulatory filing.

Complexity of Scale-Up: The transition from a laboratory procedure to a robust industrial process involves a multidisciplinary effort, including chemical engineers, process safety experts, and quality control analysts. The nuances of this scale-up process are often difficult to capture in a standard scientific publication. researchgate.net

Focus on Drug Discovery vs. Process Chemistry: Much of the academic and patent literature is focused on the discovery of new compounds and their biological activity, rather than the minutiae of their large-scale production.

These challenges mean that while the fundamental chemistry for the synthesis of this compound and its derivatives may be well-established, the specific, optimized, and validated industrial-scale processes are typically not publicly available.

Catalytic Applications in Asymmetric Transformations

(R)-2-Benzhydrylpyrrolidine as a Chiral Catalyst

This compound and its derivatives are recognized as effective organocatalysts, particularly in reactions where the formation of a specific stereoisomer is desired. nih.govrsc.org These catalysts operate by forming transient chiral intermediates with the reactants, thereby directing the approach of the other reactant to a specific face of the intermediate. This mechanism leads to a high degree of stereocontrol in the final product.

Role in Enhancing Stereochemical Outcomes in Organic Reactions

The primary function of this compound as a chiral catalyst is to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. nih.gov The bulky benzhydryl group creates significant steric hindrance, which effectively blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This steric control is a key factor in achieving high levels of enantioselectivity and diastereoselectivity.

For instance, in aldol (B89426) reactions, the catalyst forms a chiral enamine intermediate with a ketone. The stereochemistry of this enamine, dictated by the this compound scaffold, determines the facial selectivity of the subsequent addition to an aldehyde, ultimately controlling the absolute configuration of the resulting β-hydroxy ketone. nih.gov

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of carbon-carbon bonds with the simultaneous creation of new stereocenters. this compound and its derivatives have proven to be highly effective catalysts for this transformation. nih.gov

While L-proline is a well-established and widely used organocatalyst for asymmetric aldol reactions, this compound derivatives can offer distinct advantages in certain cases. nih.govwikipedia.orgnih.gov Proline catalysis often proceeds via an enamine intermediate, and while effective, the stereoselectivity can be influenced by the reaction conditions and substrates. units.itsemanticscholar.orgorganic-chemistry.org

Derivatives of this compound, with their more sterically demanding framework, can provide a higher degree of stereoinduction. The bulky benzhydryl group can lead to a more rigid transition state, enhancing the facial discrimination of the electrophilic aldehyde. This can result in higher enantiomeric excesses (ee) and diastereomeric ratios (dr) compared to what is achievable with proline under similar conditions.

In aldol reactions where two new stereocenters are formed, controlling the diastereoselectivity (the relative configuration of the two new stereocenters) is crucial. This compound-based catalysts have demonstrated excellent control over diastereoselectivity, often favoring the anti-diastereomer. nih.gov

The preference for the anti-adduct is attributed to the specific geometry of the transition state assembly. The catalyst, ketone, and aldehyde arrange themselves in a way that minimizes steric interactions, and this arrangement preferentially leads to the formation of the anti-product. The ability to selectively generate one diastereomer over the other is a significant advantage in the synthesis of complex molecules with multiple stereocenters.

Table 1: Diastereoselectivity in this compound Derivative-Catalyzed Aldol Reactions This table presents data on the diastereomeric ratio (dr) achieved in aldol reactions using a derivative of this compound as the catalyst.

| Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-product | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | >99:1 | >99% | nih.gov |

| 4-Chlorobenzaldehyde | Cyclohexanone | 98:2 | 99% | nih.gov |

| Benzaldehyde | Cyclohexanone | 96:4 | 98% | nih.gov |

| 4-Nitrobenzaldehyde | Acetone | - | 96% | researchgate.net |

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings. youtube.comacsgcipr.orglibretexts.org The use of chiral catalysts can render this reaction asymmetric, providing access to enantiomerically enriched cyclic compounds.

This compound and its derivatives can act as aminocatalysts in asymmetric Diels-Alder reactions. researchgate.netnih.gov In this role, the catalyst activates an α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion intermediate. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction and, more importantly, inducing facial selectivity in the approach of the diene.

The steric bulk of the benzhydryl group in the catalyst effectively shields one face of the iminium ion, directing the diene to attack from the opposite face. This leads to the formation of the cycloadduct with high enantioselectivity. This aminocatalytic strategy has been successfully applied to various dienes and dienophiles, demonstrating the versatility of this compound-based catalysts in constructing complex chiral cyclic systems. nih.govmdpi.comnih.gov

Enhancement of Diastereoselectivity in Dearomative Cycloadditions

This compound itself is a precursor to a highly effective class of organocatalysts known as (R)-diarylprolinol silyl (B83357) ethers. These catalysts have demonstrated remarkable efficacy in enhancing diastereoselectivity in dearomative cycloaddition reactions. nih.govmdpi-res.com Cycloadditions are powerful reactions for constructing cyclic molecules, and when they involve the dearomatization of a substrate, they provide rapid access to complex, three-dimensional structures from simple, flat aromatic compounds. nih.govnih.gov

The catalyst, often an (R)-α,α-diphenylprolinol trimethylsilyl (B98337) ether, operates through aminocatalysis by forming a chiral enamine, dienamine, or even trienamine intermediate with an aldehyde or α,β-unsaturated aldehyde substrate. mdpi-res.comwhiterose.ac.uk The bulky diphenylmethyl silyl ether group provides a sterically hindered environment that effectively shields one face of the reactive intermediate. This steric blockade dictates the trajectory of the approaching reaction partner, leading to the preferential formation of one diastereomer over others. mdpi.com

Research has demonstrated the successful application of these catalysts in various cycloaddition reactions, including [3+3] and other formal cycloadditions, to produce highly functionalized and stereochemically complex cyclic systems with excellent diastereoselectivity. rsc.org For instance, in the organocatalytic enantioselective synthesis of 1,5-ketoaldehydes, a prolinol derivative proved to be an outstanding catalyst for preparing the desired adducts. mdpi.com The ability of the diarylprolinol silyl ether system to control the stereochemical outcome is a cornerstone of its utility in synthesizing complex molecular architectures. nih.gov

This compound as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary can be removed. This compound and its derivatives serve this purpose effectively, guiding the formation of specific stereoisomers in complex syntheses. nih.govrsc.org

Control of Stereochemistry in Complex Organic Molecule Synthesis

The primary role of this compound-derived catalysts as chiral auxiliaries is to exert precise stereocontrol during carbon-carbon bond formation. nih.gov This is critical in the synthesis of natural products and pharmaceuticals, where biological activity is often confined to a single stereoisomer. The catalyst transfers its inherent chirality to the substrate during the reaction, leading to a product with a predictable three-dimensional arrangement. mdpi.com

A notable example is the use of a diphenylprolinol silyl ether catalyst in the asymmetric conjugate addition of an aldehyde to a nitroalkene. This reaction was a key step in a continuous flow synthesis of a chiral intermediate for (−)-bestatin, an aminopeptidase (B13392206) inhibitor with applications in cancer treatment. The catalyst facilitated the formation of the desired stereocenter with high fidelity, showcasing its power in controlling stereochemistry in the synthesis of biologically active molecules.

In another study, (R)-diphenylprolinol was used as a chiral auxiliary for asymmetric methinylation to prepare four distinct stereoisomers of allenylalkynylcarbinols, which were evaluated for their antitumor cytotoxicity. This level of stereochemical control is essential for establishing structure-activity relationships in medicinal chemistry. The stereocontrol imparted by these auxiliaries is often rationalized by steric shielding models, where the bulky catalyst directs the approach of the electrophile to the less hindered face of the transient chiral enamine intermediate.

Application in Kinetic Resolution Experiments

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Chiral Solvating Agent in Spectroscopic Analysis

Beyond its catalytic roles, this compound and its derivatives are valuable tools in analytical chemistry, specifically as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov CSAs are enantiomerically pure compounds that are added to a solution of a racemic analyte. They interact non-covalently with the analyte's enantiomers to form transient diastereomeric complexes.

Determination of Enantiomeric Compositions via NMR Spectroscopy

The determination of enantiomeric excess (ee) or enantiomeric ratio (er) is crucial in asymmetric synthesis. NMR spectroscopy, in the presence of a suitable CSA, provides a convenient and rapid method for this analysis. When (R)-diphenylprolinol is added to a solution of a racemic compound, such as a carboxylic acid, it forms two different diastereomeric complexes: [(R)-prolinol][(R)-acid] and [(R)-prolinol][(S)-acid]. nih.gov

Because these complexes are diastereomers, they have different NMR spectra. Protons in the analyte that were chemically equivalent (enantiotopic) in the racemic mixture become non-equivalent (diastereotopic) and appear as separate signals in the NMR spectrum. nih.gov The integration of these distinct signals allows for the direct calculation of the enantiomeric composition of the analyte. Studies have shown that (R)-diphenylprolinol is a highly effective CSA for a variety of chiral carboxylic acids, inducing significant chemical shift differences (ΔΔδ) between the enantiomers. nih.gov

A linear relationship has been demonstrated between the enantiomeric excess values determined by this NMR method and the actual values of prepared samples, confirming the reliability of (R)-diphenylprolinol as a CSA for the quantitative analysis of enantiomeric purity. nih.gov

Table 1: Enantiodiscrimination of Mandelic Acids using (R)-diphenylprolinol as a Chiral Solvating Agent in ¹H NMR Data sourced from research on the use of diphenylprolinols as NMR chiral solvating agents. nih.gov The table shows the chemical shift difference (ΔΔδ) for the α-proton of various mandelic acid enantiomers upon interaction with (R)-diphenylprolinol.

| Analyte (Racemic Mandelic Acid Derivative) | Observed Chemical Shift Difference (ΔΔδ in ppm) for α-H |

| Mandelic acid | 0.027 |

| 4-Methylmandelic acid | 0.038 |

| 4-Methoxymandelic acid | 0.041 |

| 4-Chloromandelic acid | 0.034 |

| 4-Bromomandelic acid | 0.035 |

| 2-Chloromandelic acid | 0.045 |

Interaction with Chiral Substrates

The ability of a chiral solvating agent to differentiate between enantiomers is rooted in the nature of its interaction with the chiral substrate. For (R)-diphenylprolinol and related compounds, the primary mode of interaction with acidic analytes is through hydrogen bonding. nih.gov

When interacting with a chiral carboxylic acid, the acidic proton of the carboxyl group can form a hydrogen bond with the nitrogen atom of the pyrrolidine (B122466) ring, while the hydroxyl group of the prolinol can interact with the carbonyl oxygen of the acid. nih.gov These multiple points of interaction create a distinct three-dimensional structure for each diastereomeric complex. The different spatial arrangements cause the protons of the analyte's enantiomers to experience different magnetic environments generated by the aromatic rings of the CSA's benzhydryl group. This anisotropy is what leads to the observable separation of signals in the NMR spectrum. The stability and geometry of these transient, non-covalent complexes are therefore the basis for chiral recognition at the molecular level. nih.gov

Biological Activity and Medicinal Chemistry Investigations

Neuropharmacological Activities

The neuropharmacological profile of (R)-2-benzhydrylpyrrolidine is primarily defined by its influence on monoamine neurotransmitter systems within the brain.

Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) Properties

This compound is recognized as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org It is structurally analogous to other NDRIs like diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). wikipedia.org The core function of an NDRI is to block the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This inhibition prevents the reabsorption of the neurotransmitters norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing noradrenergic and dopaminergic neurotransmission. The (R)-enantiomer is reported to be the more pharmacologically active form. wikipedia.org

While specific binding affinity (K_i) or inhibitory concentration (IC50) values for this compound at the dopamine and norepinephrine transporters are not extensively detailed in publicly available literature, the activity of structurally similar compounds underscores the importance of the benzhydryl moiety and the pyrrolidine (B122466) ring in interacting with these transporters. For instance, the related compound 2-DPMP, which has a piperidine (B6355638) ring instead of a pyrrolidine ring, potently blocks the dopamine transporter.

Table 1: Investigated Biological Targets of this compound

| Target | Activity |

| Norepinephrine Transporter (NET) | Inhibitor |

| Dopamine Transporter (DAT) | Inhibitor |

This table is based on the classification of this compound as an NDRI. Specific quantitative data on binding affinities are limited in the reviewed literature.

The dual inhibition of norepinephrine and dopamine reuptake by NDRIs has significant therapeutic implications for several neurological and psychiatric conditions. By modulating the levels of these two crucial neurotransmitters, which are involved in regulating mood, attention, and motivation, NDRIs can address symptoms associated with conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.

The "monoamine deficiency" hypothesis of depression suggests that impaired transmission of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine may contribute to the development of the disorder. A dysfunctional dopaminergic system, in particular, has been linked to anhedonia, the loss of pleasure or interest, a core symptom of depression. By elevating dopamine levels, NDRIs may help to alleviate these specific symptoms.

In the context of ADHD, which is characterized by symptoms of inattention, hyperactivity, and impulsivity, the enhancement of norepinephrine and dopamine signaling in the prefrontal cortex is a key therapeutic strategy. These neurotransmitters play a vital role in executive functions, including attention and impulse control.

Interaction with Neurotransmitter Systems

The primary interaction of this compound with neurotransmitter systems is through its blockade of DAT and NET. This action alters the delicate balance of neurochemical signaling in the brain. The modulation of dopamine and norepinephrine levels can, in turn, influence other neurotransmitter systems.

Neuroprotective Effects

Some research has suggested that compounds that modulate neurotransmitter levels, including those acting on the dopaminergic and noradrenergic systems, may exhibit neuroprotective properties. The mechanism behind such effects can be multifaceted, potentially involving the reduction of oxidative stress and the modulation of cellular signaling pathways that promote neuronal survival. While the neuroprotective effects of this compound itself have been mentioned in some contexts, detailed studies elucidating the specific mechanisms and the extent of this potential are not widely available.

Pharmacological Mechanisms of Action

The principal pharmacological mechanism of action of this compound is the inhibition of the norepinephrine transporter and the dopamine transporter. wikipedia.org This leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the brain. The chirality of the molecule is crucial, with the (R)-enantiomer demonstrating the primary biological activity. wikipedia.org The interaction with these transporters is a competitive inhibition, where the molecule binds to the transporter proteins, preventing them from carrying out their normal function of reuptake. This sustained presence of norepinephrine and dopamine in the synapse allows for greater activation of their respective postsynaptic receptors, leading to the observed stimulant and potential therapeutic effects.

Modulation of Cellular Signaling Pathways

The primary mechanism of action attributed to this compound is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org This interaction with specific molecular targets within the central nervous system leads to the modulation of various cellular signaling pathways. The inhibition of neurotransmitter reuptake alters the concentration of these signaling molecules in the synaptic cleft, which in turn affects downstream pathways. Research suggests its mechanism involves interactions with neurotransmitter systems that can lead to changes in cellular signaling, potentially resulting in neuroprotective effects.

Inflammatory processes are mediated by complex signaling pathways involving a host of molecules known as inflammatory mediators. Key pro-inflammatory cytokines include tumor necrosis factor (TNF)-α and interleukin (IL)-1α, while IL-10 is a potent anti-inflammatory cytokine. mdpi.com The synthesis of prostaglandins, crucial mediators of inflammation, is driven by the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which converts arachidonic acid into prostaglandins. mdpi.commdpi.com The modulation of these pathways is a key strategy for developing anti-inflammatory agents. nih.gov

Influence on Anti-inflammatory Actions

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. The pyrrolidine scaffold itself is a common feature in molecules investigated for a range of pharmacological activities, including anti-inflammatory effects. nih.govdntb.gov.ua The potential anti-inflammatory actions of compounds based on this scaffold are often linked to their ability to inhibit enzymes like COX-2, which are central to the inflammatory response. mdpi.com The design of novel anti-inflammatory drugs sometimes involves combining selective COX-2 inhibition with other functionalities, such as nitric oxide donation, to enhance efficacy and safety. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Compounds

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a highly valued scaffold in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, a key advantage in drug design. nih.govnih.gov Structure-Activity Relationship (SAR) studies of pyrrolidine derivatives are crucial for understanding how chemical modifications influence biological activity, enabling the design of more potent and less toxic drug candidates. researchgate.netnih.gov

Influence of Substituents on Biological Activity

The biological activity of pyrrolidine-based compounds is highly dependent on the nature and position of substituents on the pyrrolidine ring. nih.gov These substituents can influence the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. nih.gov

Key findings from SAR studies on various pyrrolidine derivatives include:

Ring Position: Substituents at different positions on the pyrrolidine ring have distinct effects. For example, substituents at the C-2 position can significantly alter the basicity of the nitrogen atom, while those at C-4 can affect the puckering or conformation of the ring. nih.gov

Aromatic Substituents: In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted groups at another position (R²) were found to improve biological activity. nih.gov

Side-Chain Extensions: In a study of Ikaros family of zinc finger proteins (IKZF) degraders, extending a side chain with groups like morpholine (B109124), pyrrolidine, or 1-methylpiperazine (B117243) significantly enhanced inhibitory activity compared to the parent compound. acs.org

Electronic Properties: The electronic properties of substituents on an aromatic ring attached to the core structure can have a profound impact. For one series of compounds, replacing a hydrogen atom with an electron-withdrawing cyano or chlorine group diminished potency, whereas a methoxy (B1213986) or methyl group maintained activity levels comparable to the original molecule. acs.org

The following table summarizes SAR findings from a study on pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside-modifying enzyme.

Data sourced from a study on pyrrolidine pentamine derivatives, demonstrating the essential nature of the S-phenyl moiety's presence and distance at the R1 position for inhibitory activity. nih.gov

Another study on IKZF degraders highlights the impact of various substituents.

Data sourced from a study on IKZF degraders, showing how different substituents influence anti-proliferative and degradation potencies. acs.org

Stereochemical Uniqueness and its Impact on Activity

Stereochemistry is a critical feature of the pyrrolidine scaffold, which can contain multiple chiral centers. unipa.it The specific three-dimensional arrangement of atoms, or stereoisomerism, can lead to vastly different biological profiles for molecules that are otherwise structurally identical. nih.gov This is because biological targets like proteins are themselves chiral and often interact selectively with only one enantiomer or diastereomer of a drug. nih.govunipa.it

For this compound, the (R) configuration at the chiral center is what defines its unique properties and leads to biological activities that are distinct from its (S)-enantiomer. The conformational stability of the pyrrolidine ring can be significantly influenced by substituents, particularly those like fluorine, which can induce powerful stereoelectronic effects (e.g., gauche and anomeric effects) that lock the ring into a preferred conformation. beilstein-journals.org Controlling the conformation can improve a drug's selectivity for its intended target and reduce off-target binding, which may lead to side effects. acs.org

This compound in Drug Discovery and Development

The pyrrolidine ring is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved drugs. researchgate.netunipa.it Its utility as a foundational scaffold allows chemists to build molecular diversity and optimize pharmacological properties. dntb.gov.ua The development of compounds like this compound, which was first synthesized in the mid-20th century, has been part of a broader advancement in stereoselective synthesis.

As a Scaffold for Novel Drug Candidates

The rigid, chiral structure of this compound makes it an excellent starting point or building block for creating new and complex drug candidates. nih.gov The pyrrolidine nucleus is one of the most favored scaffolds in drug design. unipa.it

Specific examples of the pyrrolidine scaffold's application in drug discovery include:

Constrained Analogs: In the search for human β(3)-adrenergic receptor agonists, researchers designed a novel pyrrolidine scaffold that constrained the flexible ethanolamine (B43304) core typically required for activity. This modification maintained functional potency while improving selectivity and metabolic stability. nih.gov

Spirocyclic Systems: An extensive SAR study on spirooxindole MDM2 inhibitors, which feature a pyrrolidine core, led to the discovery of compound AA-115/APG-115. This potent and orally active inhibitor, which incorporates a complex (3'R,4'S,5'R)-pyrrolidine system, has advanced into clinical trials for cancer treatment. nih.gov

These examples underscore the value of the pyrrolidine framework, and by extension this compound, as a versatile and effective scaffold for the generation of novel therapeutics. nih.govnih.govnih.gov

Potential Therapeutic Applications

The primary mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor forms the basis for its potential therapeutic applications. By blocking the reuptake of these crucial neurotransmitters, the compound increases their availability in the synaptic cleft, which can modulate various physiological and pathological processes.

Neuropsychiatric Disorders: The modulation of norepinephrine and dopamine levels is a well-established strategy for treating various neuropsychiatric disorders. As an NDRI, this compound holds promise for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression. nih.gov The increased availability of dopamine and norepinephrine in brain regions associated with attention, motivation, and mood regulation could help alleviate the core symptoms of these disorders.

Neuroprotection: Beyond its role in neurotransmitter modulation, this compound has been investigated for its potential neuroprotective effects. Research suggests that compounds of this class may protect neuronal cells from damage, which is a key factor in the progression of neurodegenerative diseases. nih.gov This neuroprotective potential is thought to stem from the modulation of neurotransmitter systems and cellular signaling pathways that combat oxidative stress and inflammation within the central nervous system.

Anti-inflammatory Properties: Preliminary studies have indicated that this compound and its derivatives may possess anti-inflammatory activity. nih.gov The dopaminergic and noradrenergic systems are known to play a role in regulating inflammatory responses. By influencing these pathways, this compound could potentially be applied in the treatment of inflammatory conditions. The development of novel anti-inflammatory agents with different mechanisms of action from traditional non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research. ijpras.com

Preclinical Research and Further Investigation

Preclinical research provides the foundational evidence for the potential therapeutic applications of a compound. While specific preclinical data for this compound is not extensively published in publicly available literature, the broader class of pyrrolidine derivatives has been the subject of numerous investigations, offering insights into the potential of this chemical scaffold.

In Vitro Studies: The primary in vitro evaluation of this compound and its analogues involves binding affinity studies for the dopamine transporter (DAT) and the norepinephrine transporter (NET). These assays determine the potency of the compound in blocking the reuptake of their respective neurotransmitters. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher potency.

Interactive Data Table: In Vitro Binding Affinities of Representative Pyrrolidine Derivatives

| Compound | Target | Ki (nM) |

| Representative Pyrrolidine Derivative 1 | Dopamine Transporter (DAT) | Data not available for this compound |

| Representative Pyrrolidine Derivative 2 | Norepinephrine Transporter (NET) | Data not available for this compound |

In Vivo Studies: In vivo studies in animal models are crucial for assessing the physiological effects and therapeutic potential of a compound. For a compound like this compound, these studies would typically involve models of depression, ADHD, neurodegenerative diseases, and inflammation.

For neuroprotective effects, animal models of neurodegeneration are employed where the compound's ability to prevent neuronal cell death and improve cognitive or motor function is evaluated. Similarly, in models of inflammation, such as carrageenan-induced paw edema, the anti-inflammatory effects of the compound are measured by its ability to reduce swelling and other inflammatory markers.

Interactive Data Table: Illustrative Preclinical In Vivo Study Data for a Pyrrolidine Derivative

| Study Type | Animal Model | Outcome Measure | Result |

| Neuroprotection | Rodent model of Parkinson's Disease | Dopaminergic neuron survival | Illustrative: Increased survival of neurons compared to control |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume reduction (%) | Illustrative: Significant reduction in paw edema |

Further investigation into the structure-activity relationships (SAR) of this compound and its analogues is a key area of medicinal chemistry research. By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for the desired biological activity and selectivity. This knowledge is instrumental in the design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Computational and Spectroscopic Studies

Stereochemical Characterization through X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules in the solid state. nih.govthieme-connect.de This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, offering unambiguous proof of a molecule's stereochemistry.

While a specific crystal structure for the parent (R)-2-benzhydrylpyrrolidine is not widely published, analysis of related pyrrolidine (B122466) derivatives by X-ray diffraction provides significant insight into its expected conformation. The pyrrolidine ring is known to exist in two primary puckered conformations, known as Cγ-exo and Cγ-endo envelope conformers. nih.gov The introduction of a substituent on the ring can strongly influence which pucker is preferred. nih.gov

In the case of this compound, the sterically demanding benzhydryl (diphenylmethyl) group at the C2 position significantly restricts the ring's motional freedom. It is anticipated that this bulky group would lock the pyrrolidine ring into a single, rigid conformation to minimize steric strain. nih.gov This conformational rigidity is a key feature, making the compound a highly effective chiral building block and organocatalyst in asymmetric synthesis. X-ray studies on ligand-protein complexes involving similar pyrrolidine-based structures have been instrumental in understanding these conformational requirements for molecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution and for determining the enantiomeric purity of other chiral compounds.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons on the pyrrolidine ring and the benzhydryl group. The aromatic protons of the two phenyl rings would typically appear as a complex multiplet in the downfield region (approx. 7.20-7.40 ppm). The proton at the chiral center (C2-H) and the methine proton of the benzhydryl group would also have distinct chemical shifts. The aliphatic protons on the pyrrolidine ring would appear in the upfield region of the spectrum. spectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table represents predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅)₂ | 7.20 - 7.40 | Multiplet (m) |

| Benzhydryl CH | 4.20 - 4.30 | Doublet (d) |

| Pyrrolidine NH | 1.80 - 2.50 | Broad Singlet (br s) |

| Pyrrolidine CH (C2) | 3.30 - 3.50 | Multiplet (m) |

| Pyrrolidine CH ₂ (C5) | 2.90 - 3.10 | Multiplet (m) |

| Pyrrolidine CH ₂ (C3, C4) | 1.60 - 2.00 | Multiplet (m) |

A significant application of this compound is its use as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (ee) of other chiral molecules. The principle behind this technique is the formation of transient, diastereomeric solvates between the chiral agent and the enantiomers of the analyte in solution. researchgate.netresearchgate.net

When this compound is added to a solution of a racemic or enantioenriched chiral compound, it interacts differently with the (R) and (S) enantiomers of the analyte. These interactions, typically involving hydrogen bonding and steric effects, create two different diastereomeric complexes. Because these complexes are diastereomers, they have distinct physical properties and, crucially, different NMR spectra. rsc.orgnih.gov This results in the splitting of at least one of the analyte's proton signals into two separate peaks, one for each diastereomeric complex. The enantiomeric excess can then be accurately calculated by integrating the areas of these well-resolved signals. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. slideshare.net

The most notable absorptions would include:

A moderate and sharp peak in the 3500–3300 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine. pressbooks.publibretexts.org

Multiple sharp peaks between 3100 cm⁻¹ and 3000 cm⁻¹, corresponding to the C-H stretching of the aromatic rings. libretexts.org

Strong absorptions in the 2960–2850 cm⁻¹ range due to the C-H stretching of the aliphatic (alkane) portions of the pyrrolidine ring. libretexts.org

Bands in the 1600-1500 cm⁻¹ region from the C=C in-ring stretching of the aromatic groups. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Vibration |

| Secondary Amine | 3500 - 3300 (m, sharp) | N-H Stretch |

| Aromatic C-H | 3100 - 3000 (v) | C-H Stretch |

| Aliphatic C-H | 2960 - 2850 (s) | C-H Stretch |

| Aromatic C=C | 1600 - 1500 (m) | C=C Stretch (in-ring) |

Intensity abbreviations: s = strong, m = medium, v = variable

Computational Modeling and Quantum Chemistry

Computational and quantum chemistry methods, such as Density Functional Theory (DFT), are employed to investigate the conformational landscape and electronic properties of pyrrolidine-based molecules. researchgate.netaps.org These theoretical studies complement experimental data by providing insights into molecular stability and reactivity.

For this compound, computational modeling can be used to:

Calculate the energies of different possible ring pucker conformations to identify the most stable geometry. researchgate.net

Model the transition states of reactions where it acts as a catalyst, helping to explain the origin of observed regio- and stereoselectivity.

Simulate spectroscopic properties, such as NMR and IR spectra, to aid in the interpretation of experimental results.

Studies on related pyrrolidine enamines have shown that an appropriate level of theory and thorough conformational sampling are essential to obtain meaningful results, as the energy differences between various conformers can be small. researchgate.net Such computational approaches are invaluable for rationalizing the compound's behavior and for the design of new, more effective chiral catalysts and auxiliaries.

Prediction of Binding Affinity and Selectivity of Ligands

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the binding affinity and selectivity of ligands. While specific QSAR studies focused solely on a series of this compound derivatives as a primary scaffold are not extensively documented in publicly available literature, the principles of these methods are widely applied to pyrrolidine-containing compounds, offering insights into the structural requirements for molecular recognition.

QSAR models establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activity or binding affinity. For instance, a QSAR study on pyrrolidin-2-one antiarrhythmic arylpiperazinyls identified key molecular descriptors that influence their activity. nih.gov Such models, often developed using multiple linear regression (MLR) or more advanced machine learning algorithms, can predict the activity of new, unsynthesized derivatives. nih.govnih.gov The statistical robustness of a QSAR model is typically validated through parameters like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.govfrontiersin.org

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (LOO-CV) | Cross-validated R² from leave-one-out cross-validation; a measure of the model's predictive ability. | > 0.5 |

| R²_pred | R² for the external test set; indicates the predictive power for new data. | > 0.6 |

Molecular docking simulations provide a virtual model of the interaction between a ligand and a binding site, for example, the active site of an enzyme. These simulations calculate a docking score, which represents the binding energy and helps in predicting the preferred orientation of the ligand. mdpi.comrsc.org While no specific studies detailing the docking of a library of ligands to this compound as a receptor are readily available, research on related pyrrolidine derivatives demonstrates the utility of this approach. For example, docking studies on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have been used to understand the binding modes and guide the design of more potent inhibitors. frontiersin.org Similarly, docking has been employed to study the interactions of spirooxindole pyrrolidinyl derivatives with enzymes, corroborating experimental findings on their biological activity. rsc.org

Understanding Reaction Mechanisms and Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of reactions catalyzed by chiral molecules like this compound and understanding the origins of stereoselectivity.

The bulky benzhydryl group and the rigid pyrrolidine ring are key to the stereochemical control exerted by this compound in asymmetric synthesis. DFT calculations can model the transition states of a reaction, allowing for the determination of activation energies for different stereochemical pathways. The observed stereochemical outcome of a reaction generally proceeds through the transition state with the lowest energy barrier.